molecular formula C10H30N5V B178581 Vanadium tetrakis(dimethylamide) CAS No. 19824-56-7

Vanadium tetrakis(dimethylamide)

Cat. No.: B178581
CAS No.: 19824-56-7
M. Wt: 227.25 g/mol
InChI Key: PALZAXLZULBBHA-UHFFFAOYSA-N
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Description

Vanadium tetrakis(dimethylamide) (V[N(CH₃)₂]₄), also known as tetrakis(dimethylamido)vanadium(IV) (TDMAV), is a volatile organometallic compound widely used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. It is a dark green liquid at room temperature, highly reactive to air and moisture, and exhibits a boiling point of 233 K under reduced pressure (0.1 mm Hg) . TDMAV’s volatility and stability at low temperatures make it suitable for synthesizing vanadium oxide (VOₓ) and sulfide (VₓSᵧ) thin films . Post-deposition annealing of ALD-grown films using TDMAV can crystallize amorphous VOₓ into monoclinic VO₂, a material critical for optical switches due to its semiconductor-to-metal phase transition near 72°C .

Preparation Methods

Vanadium tetrakis(dimethylamide) can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with lithium dimethylamide in a solvent such as pentane. The reaction proceeds as follows :

VCl4+4LiNMe2V(NMe2)4+4LiCl\text{VCl}_4 + 4 \text{LiNMe}_2 \rightarrow \text{V(NMe}_2)_4 + 4 \text{LiCl} VCl4​+4LiNMe2​→V(NMe2​)4​+4LiCl

The product, vanadium tetrakis(dimethylamide), is then isolated and purified. This method is advantageous as it does not involve the use of corrosive halides of transition metals and proceeds at ordinary temperatures .

Chemical Reactions Analysis

Hydrolysis and Ligand Exchange

TDMAV reacts vigorously with water via hydrolysis:
V N CH 2H O VO 4HN CH \text{V N CH 2H O VO 4HN CH }
This produces vanadium oxides and dimethylamine . Kinetic studies using quartz crystal microbalance (QCM) show:

  • Ligand-exchange mechanism : Surface hydroxyl groups (-OH) displace dimethylamide ligands, releasing HN(CH₃)₂ .
  • Reaction stoichiometry : ~80% of ligands are released during the vanadium precursor pulse in ALD cycles .

Atomic Layer Deposition (ALD) Reactions

TDMAV enables ALD of vanadium oxide (VOₓ) and nitride (VN) films:

With H₂O/O₃ Coreactants :

  • Growth rate : 0.6–1.0 Å/cycle at 50–200°C.
  • Film properties : Amorphous VOₓ (as-deposited) crystallizes to monoclinic VO₂ after annealing .

With Nitrogen Plasma :

  • Plasma-enhanced ALD : Achieves cubic VN films at 250–350°C.
  • Key metrics :
    • Resistivity: 320 μΩ·cm (thermal) vs. 7.7 × 10⁻⁴ μΩ·cm (plasma).
    • Wear rate: 7.7 × 10⁻⁶ mm³/N·m .

Chemical Vapor Deposition (CVD) and Transamination

TDMAV reacts with NH₃ in CVD to form vanadium nitride (VN):
V N CH NH VN 4HN CH \text{V N CH NH VN 4HN CH }

  • Activation energy : 52 kJ/mol for transamination .
  • Carbon incorporation : 10–15 at.% carbon at 150°C due to incomplete ligand removal .
ParameterValue
Optimal Temp.250–300°C
Resistivity1000 μΩ·cm
Step Coverage65% (3:1 aspect ratio)

Surface Reactions and Catalysis

TDMAV reacts selectively with functionalized surfaces:

  • Hydroxylated surfaces : Rapid ligand exchange (vs. -NH₂ or -CH₃ groups) .
  • Catalytic applications : Anchored TDMAV on zirconium nodes forms V-NU-1000, a stable catalyst for aerobic oxidation .

Comparative Analysis with Titanium Analogs

TDMAV and Ti(N(CH₃)₂)₄ (TDMAT) exhibit similar ligand-exchange kinetics but differ in reactivity:

ParameterTDMAVTDMAT
Hydrolysis ProductVO₂TiO₂
ALD Temp. Range50–200°C100–300°C
Plasma EnhancementRequired for VNOptional for TiN

TDMAV’s lower thermal stability necessitates precise temperature control to avoid decomposition .

Scientific Research Applications

Atomic Layer Deposition (ALD)

VTDA is extensively used as a precursor for the ALD of vanadium oxide (VOx) thin films. This method allows for the precise control of film thickness and composition, which is crucial in various applications:

  • Nanoelectronics : The VOx films produced are utilized in nanoelectronic devices, including transistors and switches, due to their favorable electronic properties .
  • Optical Devices : These thin films exhibit interesting optical characteristics, making them suitable for applications in photonic devices .
  • Lithium-Ion Batteries : VTDA-derived VOx films serve as cathode materials, enhancing the performance and efficiency of lithium-ion batteries .

Biochemical Applications

Beyond materials science, VTDA has shown potential in biochemical research:

  • Enzyme Modulation : Vanadium compounds, including VTDA, interact with various enzymes, influencing cellular signaling pathways and metabolic processes. This interaction can modulate activities of phosphatases and kinases .
  • Cellular Effects : Studies indicate that VTDA impacts cell function through changes in gene expression and cellular metabolism, highlighting its potential in biomedical research.

ALD of Vanadium Oxide Thin Films

A study published in the Journal of Materials Research demonstrated the effectiveness of VTDA as an ALD precursor for VOx films. The research outlined the deposition process and characterized the resulting thin films, noting their smoothness and amorphous structure immediately post-deposition. The findings confirmed that controlling deposition parameters significantly influenced film quality and properties .

Biochemical Interactions

Research investigating the biochemical pathways influenced by VTDA revealed its role in modulating enzyme activity within cellular environments. In vitro studies indicated that varying concentrations of VTDA could lead to different cellular responses, suggesting its utility in exploring metabolic pathways and potential therapeutic applications .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Atomic Layer DepositionPrecursor for VOx thin filmsPrecise control over film properties
NanoelectronicsTransistors, switchesEnhanced electronic performance
Optical DevicesPhotonic applicationsImproved optical characteristics
Lithium-Ion BatteriesCathode materialsIncreased efficiency
Biochemical ResearchEnzyme modulationInsights into metabolic pathways

Mechanism of Action

The mechanism of action of vanadium tetrakis(dimethylamide) in its applications, such as ALD, involves its decomposition and reaction with coreactants like water or ozone to form vanadium oxide thin films. The surface reaction mechanism in ALD processes is typically analyzed using in situ quartz crystal microbalance experiments

Comparison with Similar Compounds

Structural Analogs

Vanadium amido and alkoxy compounds share similar coordination geometries but differ in ligand structure, reactivity, and applications. Key analogs include:

Compound Formula Physical State Applications Thermal Stability Key References
Tetrakis(dimethylamido)vanadium(IV) V[N(CH₃)₂]₄ Dark green liquid ALD/CVD of VOₓ, VₓSᵧ; precursor for resistive switching devices Decomposes >160°C; anneals to VO₂ at 550–600°C
Tetrakis(diethylamido)vanadium(IV) V[N(CH₂CH₃)₂]₄ (TDEAV) Green liquid ALD of nitrides and carbides; plasma-enhanced processes Stable up to 150°C (ALD conditions)
Tetrakis(ethylmethylamido)vanadium(IV) V[N(CH₃)(C₂H₅)]₄ (TEMAV) Dark green liquid High-purity ALD/CVD processes for advanced semiconductor devices Higher purity grades (99.9–99.99%)
Vanadium tetrakis(t-butoxide) V(OtBu)₄ Solid or viscous liquid Sol-gel synthesis of VO₂ films; optical switching coatings Requires annealing at 600°C under N₂

Key Differences :

  • Ligand Effects : Dimethylamide ligands (TDMAV) enhance volatility compared to bulkier diethylamide (TDEAV) or t-butoxide groups, making TDMAV preferable for low-temperature ALD. TDEAV’s larger ligands reduce decomposition rates, favoring nitride/carbide synthesis .
  • Phase Transition : VO₂ films from TDMAV require post-annealing, whereas sol-gel-derived VO₂ from vanadium t-butoxide achieves crystallinity directly at 600°C .
  • Reactivity : Alkoxy precursors (e.g., V(OtBu)₄) are less moisture-sensitive than amido analogs but require aggressive oxidants (e.g., O₃) for ALD .

Application-Specific Analogs

  • Vanadium Sulfide ALD : TDMAV is the first reported precursor for ALD of VₓSᵧ using H₂S, whereas tris(N,N'-diisopropylacetamidinate)vanadium(III) is used for VS₄ .
  • Heterometallic Films : TDMAV is co-pulsed with tetrakis(dimethylamido)titanium (TDMAT) to deposit titanium vanadium nitride (TiVN) for diffusion barriers in microelectronics .

Research Findings and Trends

  • ALD Mechanism : TDMAV reacts with H₂O or O₃ via ligand exchange, with self-limiting growth rates of ~0.7 Å/cycle at 100–160°C. Above 160°C, precursor decomposition occurs, compromising film purity .
  • Doping Effects : Transition metal oxides (e.g., W, Mo) lower VO₂’s phase transition temperature when doped into films derived from TDMAV or V(OtBu)₄ .
  • Emerging Uses : TDMAV-based ALD is being explored for neuromorphic computing devices due to VO₂’s abrupt resistance switching .

Biological Activity

Vanadium tetrakis(dimethylamide) (TDMAV) is an organometallic compound that has garnered significant interest for its potential biological activities. This article explores the biological implications, mechanisms of action, and relevant research findings associated with TDMAV, highlighting its therapeutic potential and challenges in clinical applications.

Chemical Structure and Properties

TDMAV is characterized by the formula C10H30N5V\text{C}_{10}\text{H}_{30}\text{N}_5\text{V}, featuring a central vanadium atom coordinated to four dimethylamide ligands. This coordination environment influences its reactivity and biological interactions.

Key Properties:

  • Molecular Formula: C₁₀H₃₀N₅V
  • Appearance: Dark green liquid
  • Stability: Sensitive to air and moisture, requiring inert conditions for handling.

Mechanisms of Biological Activity

Vanadium compounds, including TDMAV, have been studied for their effects on various biological systems. The primary areas of interest include:

  • Insulin Mimetic Activity : Vanadium compounds have been shown to mimic insulin actions, potentially aiding in diabetes management. They may enhance glucose uptake in cells by modulating insulin signaling pathways, particularly through the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B .
  • Anticancer Properties : Research indicates that vanadium compounds can induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Effects : Some studies suggest that vanadium complexes exhibit antibacterial properties, which could be leveraged for therapeutic applications against resistant bacterial strains .

Table 1: Summary of Biological Activities of TDMAV

Study Findings Implications
TDMAV enhances glucose uptake in insulin-resistant cells.Potential use in diabetes treatment.
Induces apoptosis in various cancer cell lines.Possible anticancer agent development.
Exhibits antimicrobial activity against specific pathogens.Potential for new antibacterial therapies.

Case Study: Insulin Mimetic Effects

In a study examining the insulin-mimetic effects of vanadium compounds, TDMAV was shown to significantly increase glucose uptake in adipocytes (fat cells) through activation of the Akt signaling pathway. This suggests that TDMAV could serve as a therapeutic agent for type 2 diabetes mellitus by improving insulin sensitivity .

Case Study: Anticancer Activity

Research conducted on the cytotoxic effects of TDMAV on human cancer cell lines demonstrated that TDMAV induced apoptosis via reactive oxygen species (ROS) generation. The study found that treatment with TDMAV led to increased levels of oxidative stress markers and subsequent cell death, highlighting its potential as an anticancer drug candidate .

Toxicological Considerations

While the therapeutic potential of TDMAV is promising, it is crucial to consider its toxicity profile. Vanadium compounds can exhibit cytotoxicity at high concentrations, necessitating careful dosage management in therapeutic applications. Studies have indicated that lower doses may mitigate adverse effects while retaining biological activity .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of vanadium tetrakis(dimethylamide) (V[N(CH₃)₂]₄)?

  • Methodological Answer : Synthesis typically involves protonolysis reactions using vanadium precursors like VCl₄ with dimethylamine derivatives under inert conditions. Purity is verified via nuclear magnetic resonance (NMR) to confirm ligand coordination and electron spin resonance (ESR) to assess oxidation states. For example, Dubberley et al. (2001) used NMR and ESR to characterize tetrakis(dimethylamido)vanadium(IV) .
  • Critical Parameters : Reaction temperature (<0°C), stoichiometric excess of dimethylamine ligands, and strict exclusion of moisture/oxygen.

Q. What handling and storage practices prevent degradation of vanadium tetrakis(dimethylamide)?

  • Methodological Answer : The compound is highly moisture-sensitive and reacts violently with water, releasing dimethylamine. Store under inert gas (argon/nitrogen) at low temperatures (2–8°C) in sealed glassware. Use gloveboxes or Schlenk lines for manipulation .
  • Safety Note : Exposure to air can lead to exothermic decomposition; consult MSDS for emergency protocols (e.g., neutralization with dry sand) .

Q. Which spectroscopic techniques are optimal for characterizing vanadium tetrakis(dimethylamide)?

  • Methodological Answer :

  • NMR : Resolves ligand environment and detects impurities (e.g., unreacted dimethylamine).
  • ESR : Identifies vanadium(IV) oxidation states and paramagnetic behavior .
  • XRD : Confirms crystalline structure but requires single-crystal samples.
    • Data Interpretation : ESR hyperfine splitting constants (A values) correlate with ligand field strength .

Advanced Research Questions

Q. How do ALD parameters influence vanadium oxide film quality when using vanadium tetrakis(dimethylamide) as a precursor?

  • Methodological Answer : Atomic layer deposition (ALD) parameters such as precursor pulse time, substrate temperature, and oxygen source (H₂O vs. O₃) critically affect film stoichiometry. For example:

  • Pulse Time : Longer pulses (>0.5 sec) improve precursor adsorption but risk particle aggregation .
  • Temperature : Films grown below 200°C are amorphous; post-annealing in O₂ at 450°C yields crystalline VO₂ .
    • Data Table :
ParameterEffect on Film QualityOptimal RangeReference
Precursor DoseHigher dose → Thicker films0.1–0.3 mg/cm²
Substrate Temp.>200°C → Crystallinity250–300°C
Oxygen SourceO₃ → Lower carbon contaminationO₃ at 0.3 slm flow

Q. How can redox contradictions in vanadium tetrakis(dimethylamide) studies be resolved using advanced spectroscopy?

  • Methodological Answer : Discrepancies in oxidation states (e.g., V⁴⁺ vs. V³⁺) arise from ligand dissociation or solvent interactions. Techniques include:

  • X-ray Absorption Spectroscopy (XAS) : Directly probes vanadium oxidation state via edge energy shifts.
  • Cyclic Voltammetry : Identifies redox couples in solution (e.g., V⁴⁺/V⁵⁺ at +0.8 V vs. Ag/AgCl) .
    • Case Study : Bonamico et al. (1974) resolved ligand dissociation using temperature-dependent ESR to track paramagnetic species .

Q. What explains conflicting thermal stability data for vanadium tetrakis(dimethylamide) across studies?

  • Methodological Answer : Variations in impurity levels (e.g., residual amines) and measurement conditions (open vs. sealed systems) lead to discrepancies. Thermogravimetric analysis (TGA) under inert gas shows decomposition onset at 120°C, while air exposure lowers stability to 60°C .
  • Mitigation : Use high-vacuum TGA and pre-purge systems to exclude moisture/oxygen.

Properties

IUPAC Name

dimethylazanide;vanadium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZAXLZULBBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173545
Record name Tetrakis(dimethylamino)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19824-56-7
Record name Tetrakis(dimethylamino)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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